molecular formula C14H20N4O4S B2520376 N-(2-hydrazinyl-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 392247-19-7

N-(2-hydrazinyl-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2520376
CAS No.: 392247-19-7
M. Wt: 340.4
InChI Key: JVUKYHZOCTWVMC-UHFFFAOYSA-N
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Description

N-(2-hydrazinyl-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a hydrazinyl group, a piperidinylsulfonyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydrazinyl-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: This can be achieved by reacting 4-aminobenzamide with a suitable acylating agent.

    Introduction of the Piperidinylsulfonyl Group: This step involves the sulfonylation of the benzamide core using piperidine sulfonyl chloride under basic conditions.

    Attachment of the Hydrazinyl Group: The final step involves the reaction of the intermediate with hydrazine hydrate to introduce the hydrazinyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydrazinyl-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The carbonyl group in the benzamide core can be reduced to form amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme mechanisms or receptor interactions.

    Medicine: Potentially as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-hydrazinyl-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide would depend on its specific target. Generally, it could act by binding to the active site of an enzyme or receptor, thereby inhibiting its activity. The hydrazinyl group might form covalent bonds with nucleophilic residues in the target protein, while the piperidinylsulfonyl group could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydrazinyl-2-oxoethyl)-4-(morpholin-1-ylsulfonyl)benzamide
  • N-(2-hydrazinyl-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Uniqueness

N-(2-hydrazinyl-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide is unique due to the presence of the piperidinylsulfonyl group, which can confer distinct binding properties and biological activity compared to its analogs with different sulfonyl groups.

Properties

IUPAC Name

N-(2-hydrazinyl-2-oxoethyl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4S/c15-17-13(19)10-16-14(20)11-4-6-12(7-5-11)23(21,22)18-8-2-1-3-9-18/h4-7H,1-3,8-10,15H2,(H,16,20)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUKYHZOCTWVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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